

(Z)-SU14813: A Technical Guide for Researchers

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Compound of Interes	t	
Compound Name:	(Z)-SU14813	
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(Z)-SU14813, also known as SU14813, is a potent, orally bioavailable, multi-targeted receptor tyrosine kinase (RTK) inhibitor. This technical guide provides a comprehensive overview of its synonyms, mechanism of action, key experimental data, and relevant protocols for researchers, scientists, and drug development professionals.

Synonyms and Alternative Names

(Z)-SU14813 is known by several identifiers, crucial for comprehensive literature and database searches.

Туре	Name/Identifier
Systematic Name	(Z)-5-((5-fluoro-2-oxoindolin-3-ylidene)methyl)- N-(2-hydroxy-3-morpholinopropyl)-2,4-dimethyl- 1H-pyrrole-3-carboxamide
Common Name	SU14813
Alternative Names	SU-14813, SU 014813
CAS Number	627908-92-3

Mechanism of Action

(Z)-SU14813 exerts its biological effects by inhibiting the phosphorylation of several key receptor tyrosine kinases involved in angiogenesis, tumor growth, and metastasis.[1] Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-

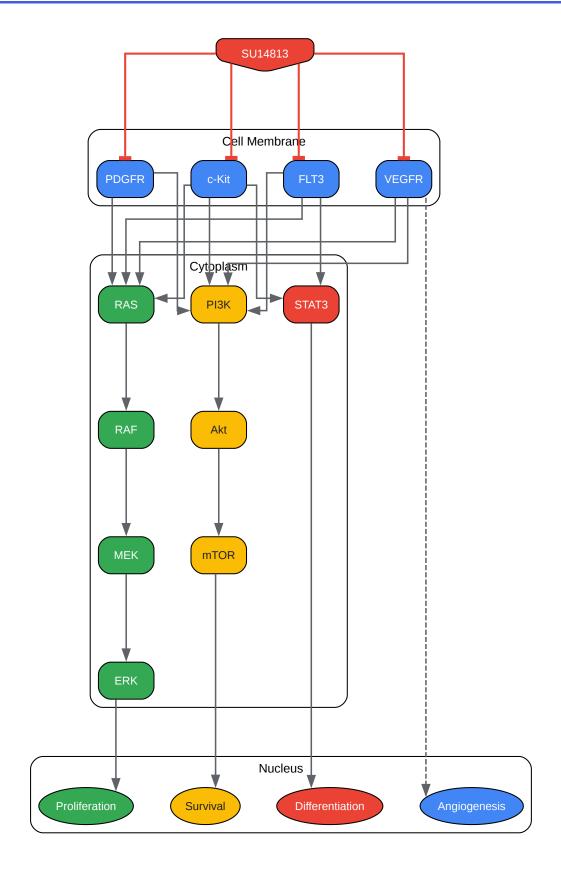


Derived Growth Factor Receptors (PDGFRs), c-Kit, and Fms-like tyrosine kinase 3 (FLT3).[1] By binding to the ATP-binding site of these kinases, **(Z)-SU14813** blocks downstream signaling pathways, leading to the inhibition of cell proliferation, migration, and survival of endothelial and tumor cells.[1]

Targeted Signaling Pathways

The inhibition of multiple RTKs by **(Z)-SU14813** disrupts several critical signaling cascades within cancer cells and the tumor microenvironment. The primary pathways affected are the RAS/MEK/ERK pathway, which is crucial for cell proliferation, and the PI3K/Akt/mTOR pathway, a key regulator of cell survival and growth.





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Caption: Simplified signaling pathways inhibited by (Z)-SU14813.



Quantitative Data Biochemical Kinase Inhibition

(Z)-SU14813 demonstrates potent inhibitory activity against a range of purified kinases. The half-maximal inhibitory concentrations (IC₅₀) are summarized below.

Kinase Target	IC50 (nM)
VEGFR1	2
VEGFR2	50
PDGFRβ	4
c-Kit	15
FLT3	15
CSF1R	20
FGFR-1	3500
EGFR	>20000
Src	2500
cMet	9000

Data compiled from MedchemExpress and Patyna S, et al. Mol Cancer Ther. 2006.[2]

Cellular Activity

The inhibitory effects of **(Z)-SU14813** on receptor phosphorylation and cell proliferation in various cell-based assays are detailed below.



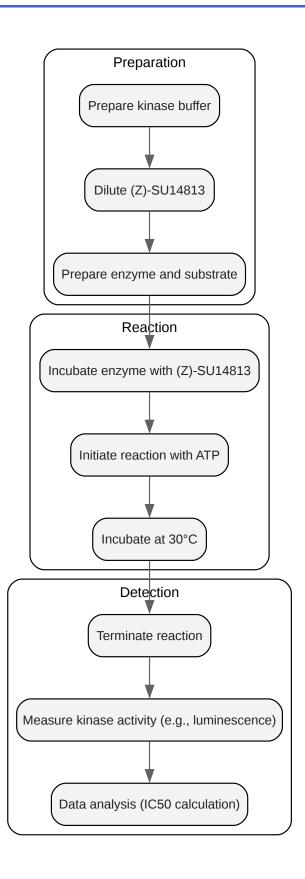
Cell Line	Assay Type	IC50 (nM)
PAE/VEGFR2	VEGFR2 Phosphorylation	5.2
PAE/PDGFRβ	PDGFRβ Phosphorylation	9.9
PAE/c-Kit	c-Kit Phosphorylation	11.2
NIH-3T3/PDGFRβ	PDGF-dependent Proliferation	20
MV4;11 (FLT3-ITD)	Autonomous Proliferation	50
U-118MG	Cell Growth	50-100

PAE: Porcine Aortic Endothelial cells. Data from MedchemExpress.[2]

Experimental Protocols In Vitro Kinase Assay (General Protocol)

This protocol outlines a general method for determining the in vitro kinase inhibitory activity of **(Z)-SU14813**.





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Caption: Workflow for a typical in vitro kinase inhibition assay.



Methodology:

- Buffer Preparation: Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT).
- Compound Dilution: Serially dilute (Z)-SU14813 in DMSO to achieve a range of desired concentrations.
- Enzyme and Substrate Preparation: Prepare a solution containing the purified recombinant kinase and its specific substrate (e.g., a biotinylated peptide).
- Incubation: In a 96-well plate, incubate the kinase and substrate with the various concentrations of (Z)-SU14813 for a pre-determined time (e.g., 10-20 minutes) at room temperature.
- Reaction Initiation: Initiate the kinase reaction by adding a solution containing ATP.
- Reaction Incubation: Incubate the plate at 30°C for a specified duration (e.g., 30-60 minutes).
- Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).
- Signal Detection: Measure the kinase activity. For example, in a luminescence-based assay, add a detection reagent that produces a signal inversely proportional to the amount of ATP remaining.
- Data Analysis: Calculate the percent inhibition for each concentration of **(Z)-SU14813** and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular Receptor Phosphorylation Assay

This protocol describes a general method to assess the inhibition of ligand-induced receptor phosphorylation in cells.

Methodology:

 Cell Culture: Culture cells expressing the target receptor (e.g., NIH-3T3 cells transfected with VEGFR2) to near confluency.



- Serum Starvation: Starve the cells in a low-serum medium for 18-24 hours to reduce basal receptor phosphorylation.
- Compound Treatment: Treat the starved cells with various concentrations of (Z)-SU14813 for a specified time (e.g., 1-2 hours).
- Ligand Stimulation: Stimulate the cells with the appropriate ligand (e.g., VEGF for VEGFR2) for a short period (e.g., 5-15 minutes) to induce receptor phosphorylation.
- Cell Lysis: Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the cell lysates.
- Immunoblotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated form of the target receptor and the total receptor protein.
- Detection and Analysis: Detect the antibody binding using a suitable detection system (e.g., chemiluminescence) and quantify the band intensities. Normalize the phosphorylated receptor signal to the total receptor signal and determine the IC₅₀ value.

In Vivo Xenograft Tumor Model

This protocol provides a general workflow for evaluating the anti-tumor efficacy of **(Z)-SU14813** in a mouse xenograft model.



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Caption: Workflow for an in vivo xenograft efficacy study.

Methodology:

Animal Model: Use immunocompromised mice (e.g., athymic nude mice).



- Tumor Cell Implantation: Subcutaneously implant a suspension of human tumor cells (e.g., Colo205) into the flank of each mouse.[2]
- Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
- Randomization: Randomize the mice into treatment and control groups.
- Drug Administration: Administer (Z)-SU14813 orally at various doses (e.g., 10, 40, 80 mg/kg, twice daily). The control group receives the vehicle.[2]
- Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).
- Endpoint: Continue the treatment for a pre-determined period or until the tumors in the control group reach a specific size. Euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
- Data Analysis: Calculate the tumor growth inhibition for each treatment group compared to the control group.

This technical guide provides a foundational understanding of **(Z)-SU14813** for research and development purposes. For specific applications, further optimization of the described protocols may be necessary.

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References

- 1. SU14813: a novel multiple receptor tyrosine kinase inhibitor with potent antiangiogenic and antitumor activity PubMed [pubmed.ncbi.nlm.nih.gov]
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